N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
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Overview
Description
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds
Mechanism of Action
Target of Action
The primary target of this compound is Cytochrome P450 2A6 . This enzyme belongs to the cytochrome P450 family, which plays a crucial role in the metabolism of xenobiotics and endogenous compounds .
Mode of Action
The compound interacts with its target, Cytochrome P450 2A6, and exhibits a high coumarin 7-hydroxylase activity . This interaction leads to the hydroxylation of certain compounds, including the anti-cancer drugs cyclophosphamide and ifosphamide .
Biochemical Pathways
The compound’s interaction with Cytochrome P450 2A6 affects the metabolic pathways of certain drugs. For instance, it can act in the hydroxylation of the anti-cancer drugs cyclophosphamide and ifosphamide . It is also competent in the metabolic activation of aflatoxin B1 , a potent carcinogen.
Pharmacokinetics
Its interaction with cytochrome p450 2a6 suggests that it may influence the metabolism of certain drugs .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role in drug metabolism. By interacting with Cytochrome P450 2A6, it can influence the metabolic processing of certain drugs, potentially affecting their efficacy and toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the key intermediate, 5-(furan-2-yl)pyridin-3-ylmethanol, through a condensation reaction between furan-2-carbaldehyde and 3-pyridylmethanol. This intermediate is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group, followed by cyclization to form the benzofuran ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The furan and pyridine rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs with different functional groups attached to the aromatic rings .
Scientific Research Applications
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-Methyl(5-(pyridin-3-yl)furan-2-yl)methanamine
- N,N-Dimethyl(5-(pyridin-3-yl)furan-2-yl)methanamine .
Uniqueness
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is unique due to the presence of the sulfonamide group and the benzofuran ring, which are not commonly found together in similar compounds.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c21-25(22,16-3-4-18-14(9-16)5-7-24-18)20-11-13-8-15(12-19-10-13)17-2-1-6-23-17/h1-4,6,8-10,12,20H,5,7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCZBJSRXDIFNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=CC(=CN=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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